7-bromo-N-methylquinolin-2-amine
Description
Properties
CAS No. |
959992-71-3 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl Iodide in Alkaline Media
A widely cited method involves treating 7-bromoquinolin-2-amine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds at reflux (56°C) for 8–10 hours, yielding 7-bromo-N-methylquinolin-2-amine with a purity >95%. The base facilitates deprotonation of the amine, enhancing nucleophilicity for the SN2 reaction with methyl iodide.
Dimethyl Sulfate in Aqueous Conditions
Alternative approaches use dimethyl sulfate in a water–tetrahydrofuran (THF) biphasic system. This method, described in AU2020370281A1, achieves comparable yields (75–80%) at lower temperatures (40°C) but requires careful pH control to minimize hydrolysis of the methylating agent.
Table 2: N-Methylation Reaction Parameters
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | Acetone | 56 | 85 |
| (CH₃O)₂SO₂ | NaOH | H₂O/THF | 40 | 78 |
Alternative Synthetic Routes
Reductive Amination
A patent by Copeland et al. (AU2020370281A1) discloses a reductive amination approach starting from 7-bromoquinoline-2-carbaldehyde. Treatment with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target compound in 70% yield. This method avoids harsh methylation conditions but requires anhydrous solvents.
Palladium-Catalyzed Coupling
Cross-coupling strategies, such as Buchwald–Hartwig amination, have been explored for late-stage functionalization. Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand, 7-bromoquinoline undergoes coupling with methylamine at 100°C in toluene, yielding this compound with a 68% yield.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF and DMSO enhance the solubility of quinoline intermediates, improving reaction kinetics. Conversely, non-polar solvents (e.g., toluene) are preferred for Pd-catalyzed reactions to prevent catalyst deactivation.
Catalytic Additives
The addition of catalytic amounts of tetrabutylammonium bromide (TBAB) in bromination reactions increases regioselectivity by stabilizing the bromonium ion intermediate. Similarly, phase-transfer catalysts improve yields in biphasic methylation systems.
Analytical Characterization
Chemical Reactions Analysis
7-bromo-N-methylquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: Substitution reactions typically yield quinoline derivatives with different functional groups, which can be further modified for various applications.
Scientific Research Applications
7-bromo-N-methylquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-bromo-N-methylquinolin-2-amine is related to its ability to interact with biological targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application.
Comparison with Similar Compounds
7-Bromo-N-(5-methylpyrazin-2-yl)quinolin-4-amine (12g)
- Structure : Bromine at the 7-position, pyrazinylamine at the 4-position.
- Synthesis: Prepared via nucleophilic substitution of 7-bromo-4-chloroquinoline with 5-methylpyrazin-2-amine, yielding 38%.
- Key Data: LCMS [M+H]<sup>+</sup> 314.9/317.0 (Br isotope pattern); <sup>1</sup>H NMR shows characteristic quinoline protons (δ 8.68–6.52 ppm).
7-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)quinolin-4-amine (12d)
- Structure : Tetrahydrofuran-derived alkylamine at the 4-position.
- Synthesis : 71% yield via similar methodology; the bulky tetrahydropyran group improves aqueous solubility compared to aromatic amines.
- Key Data : LCMS [M+H]<sup>+</sup> 321.1/323.0; <sup>1</sup>H NMR signals for tetrahydropyran (δ 3.85–1.07 ppm).
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8)
- Structure : Bromine at the 6-position, difluoromethylphenylamine at the 4-position.
- Synthesis: 83% yield via ethanol reflux; the electron-withdrawing difluoromethyl group stabilizes the aniline moiety.
- Key Data : HRMS [M+H]<sup>+</sup> 349.0140; <sup>19</sup>F NMR confirms CF2H (δ 114.3 ppm, t, J = 236.7 Hz).
7-Chloro-N-cyclopentylquinolin-4-amine
- Structure : Chlorine at the 7-position, cyclopentylamine at the 4-position.
- Synthesis : High purity batches available commercially; cyclopentyl group enhances lipophilicity.
Physicochemical and Spectroscopic Comparisons
Table 1. Comparative Data for this compound and Analogs
Q & A
Basic: What are the optimal synthetic routes for 7-bromo-N-methylquinolin-2-amine to achieve high yield and purity?
The synthesis typically involves bromination of a quinoline precursor followed by N-methylation. Key steps include:
- Bromination : Use controlled bromination conditions (e.g., NBS or Br₂ with FeCl₃ as a catalyst) to introduce bromine at position 7 .
- N-Methylation : React the intermediate 7-bromoquinolin-2-amine with methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH). For example, methylamine in THF at room temperature followed by column chromatography (MeOH:DCM 1:99) yields >95% purity .
- Purification : Employ silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Critical methods include:
- NMR Spectroscopy : Confirm substitution patterns via ^1H-NMR (e.g., methyl group resonance at δ 2.58 ppm) and ^13C-NMR .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 251/253 for [M+H]⁺ with bromine isotope pattern) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₉BrN₂) .
Advanced: How can nucleophilic substitution reactions be leveraged to functionalize this compound for structure-activity relationship (SAR) studies?
The bromine at position 7 is highly reactive toward nucleophilic substitution, enabling diverse derivatization:
- Reagents : Use sodium azide, thiols, or amines (e.g., arylboronic acids for Suzuki coupling) to replace bromine .
- Conditions : Catalyze reactions with Pd(PPh₃)₄ in THF/H₂O at 80°C for cross-coupling .
- Applications : Introduce groups like fluorophenyl or methoxyethyl to modulate bioactivity (e.g., PRMT5 inhibition) .
Advanced: What strategies mitigate contradictory results in the biological activity assessment of this compound derivatives?
Contradictions often arise from assay variability or impurities. Solutions include:
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing against Klebsiella pneumoniae or S. typhi .
- Dose-Response Curves : Establish EC₅₀ values in triplicate to confirm potency .
- Analytical Rigor : Verify compound purity (>95%) via HPLC and LC-MS before biological testing .
Advanced: How do computational methods like molecular docking predict the target interactions of this compound derivatives?
Docking studies use tools like AutoDock Vina to model binding to enzymes (e.g., PRMT5):
- Protein Preparation : Retrieve crystal structures (PDB ID 4G7F) and optimize hydrogen bonding networks .
- Ligand Optimization : Minimize derivative structures using Gaussian09 with B3LYP/6-31G* basis sets .
- Key Interactions : Predict bromine and methyl groups forming hydrophobic contacts, while the quinoline core π-stacks with aromatic residues .
Advanced: What are the key considerations in designing analogues of this compound to enhance pharmacokinetic properties?
Focus on:
- Solubility : Introduce polar groups (e.g., -OH, -COOH) at position 5 or 8 via reductive amination .
- Metabolic Stability : Replace bromine with trifluoromethyl to reduce CYP450-mediated oxidation .
- Bioavailability : Optimize logP (1.5–3.5) by balancing hydrophobic (quinoline) and hydrophilic (amine) moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
